2-甲氧基乙醚丁酯

描述

Synthesis Analysis

The synthesis of compounds similar to Butyl 2-methoxyethyl ether often involves advanced oxidation and reduction processes. For instance, the advanced oxidation and reduction process chemistry of methyl tert-butyl ether (MTBE) reaction intermediates in aqueous solution, including compounds like 2-methoxy-2-methyl-propanal, highlights the significance of hydroxyl radical reactions in degradation pathways.Molecular Structure Analysis

The molecular structure of compounds similar to Butyl 2-methoxyethyl ether, such as those derived from Hypoxylon chestersii, demonstrates the natural occurrence and synthesis of aromatic allenic ethers, underscoring the diversity in ether molecular structures and the potential for varied chemical functionalities.Chemical Reactions Analysis

Kahn and Hehre (1987) investigated the conformational energy profiles and electrophilic reactivities of chiral allylic alcohols and ethers, finding that steric interactions play a crucial role in determining conformational biases and reaction stereochemistry, which is relevant for understanding the chemical reactions of Butyl 2-methoxyethyl ether.Physical And Chemical Properties Analysis

The study of the thermodynamics of vinyl ethers by Taskinen (1974) offers insights into the relative stabilities and thermodynamic functions of isomerization for compounds like 2-methoxy-1-butene, contributing to a deeper understanding of the physical properties of similar ethers. A study by Shikata et al. (1997) on the synthesis of methyl tert-butyl ether (MTBE) catalyzed by heteropoly acids supported on silica highlights the importance of understanding the chemical properties and catalysis mechanisms of ethers.科学研究应用

Application in Environmental Science

Scientific Field

Environmental Science Summary of Application: Butyl 2-methoxyethyl ether is used in environmental sampling and analysis, aiding in the detection and quantification of pollutants. Methods of Application: It is often used as an extraction solvent in the analysis of soil, water, and air samples for the presence of organic contaminants. Results: Its use has improved the sensitivity and accuracy of environmental monitoring methods, leading to better assessment and management of environmental pollution.

Application in Fuel Additives

Scientific Field

Environmental Engineering Summary of Application: Butyl 2-methoxyethyl ether is used as an oxygenated additive for diesel fuel to improve engine performance and reduce emissions. Methods of Application: It is blended with diesel and other additives, such as nitromethane, to create a fuel mixture that enhances combustion efficiency and reduces harmful emissions. Results: Experimental investigations and numerical simulations have shown that the use of Butyl 2-methoxyethyl ether in fuel blends can significantly reduce emissions (HC by 66.66%, CO by 70.00%, and smoke by 16.09%) and improve engine performance (decrement in BSFC by 7.07% and increment in BTE by 4.41%), with a negligible increment in NOx emissions (3.58%) .

Application in Environmental Remediation

Scientific Field

Environmental Chemistry Summary of Application: This ether is involved in the remediation of environmental pollutants, particularly in the removal of methyl tert-butyl ether (MTBE) from contaminated sites. Methods of Application: The compound is used in combined adsorption and oxidation processes, where materials like zeolite and activated carbon are employed to remove MTBE effectively. Results: The integration of adsorption and oxidation processes using Butyl 2-methoxyethyl ether has shown promise for efficient degradation of MTBE, contributing to the mitigation of environmental pollution .

Application in Biodegradation Studies

Scientific Field

Environmental Microbiology Summary of Application: This ether is used in the study of biodegradation pathways of gasoline oxygenates like ethyl tert-butyl ether (ETBE) in soil and groundwater. Methods of Application: Microbial cultures capable of degrading ETBE are studied, with a focus on the enzymes and genes involved in the biodegradation process. Results: The research has identified specific microbial strains and genetic markers associated with ETBE degradation, enhancing the understanding of bioremediation strategies.

安全和危害

Butyl 2-methoxyethyl ether is flammable and may damage fertility or the unborn child . It should be stored in a sealed container in a dry room at room temperature . It is recommended to use personal protective equipment as required, keep away from heat/sparks/open flames/hot surfaces, and take precautionary measures against static discharge .

属性

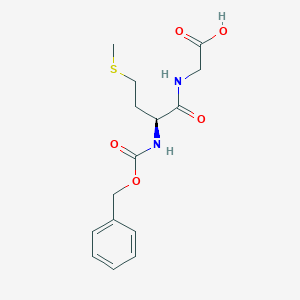

IUPAC Name |

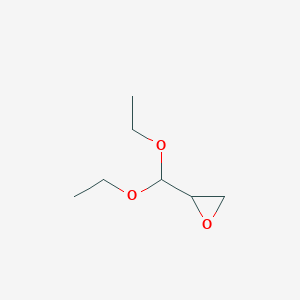

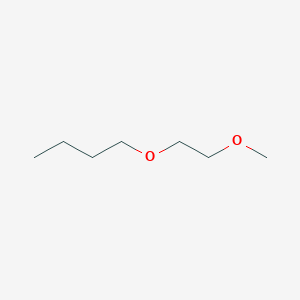

1-(2-methoxyethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-3-4-5-9-7-6-8-2/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDFQEFFBRPGSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928119 | |

| Record name | 1-(2-Methoxyethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 2-methoxyethyl ether | |

CAS RN |

13343-98-1, 500005-29-8 | |

| Record name | 1-(2-Methoxyethoxy)butane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 2-methoxyethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013343981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dioxanonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Methoxyethoxy)butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-methoxyethyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)